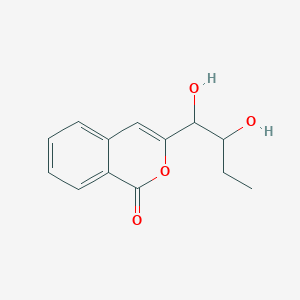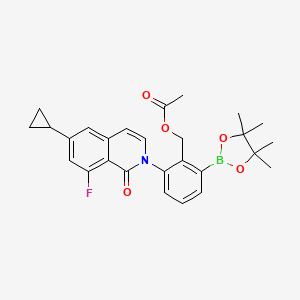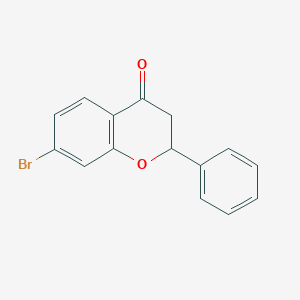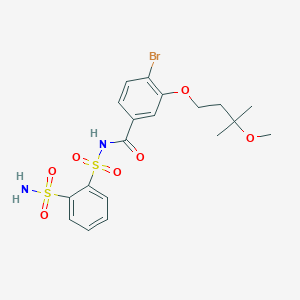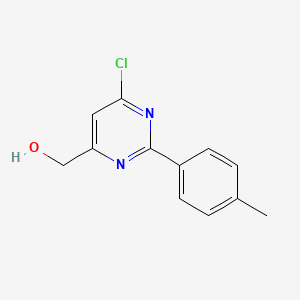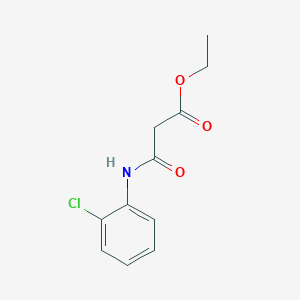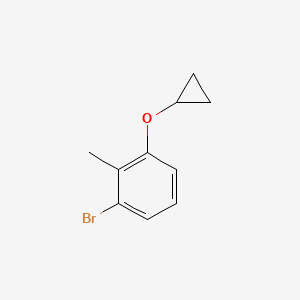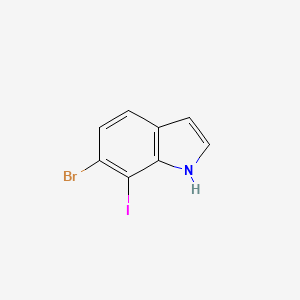![molecular formula C14H16Cl2N3OP B13932727 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine is an organic compound with a complex structure that includes chlorinated pyrimidine and dimethylphosphinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. The process includes chlorination, phosphinylation, and pyrimidine ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
化学反応の分析
Types of Reactions
2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the phosphinyl group.
Substitution: Halogen atoms in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
科学的研究の応用
2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
作用機序
The mechanism of action of 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine involves interaction with specific molecular targets and pathways. The chlorinated pyrimidine structure is known to interfere with nucleic acid synthesis, while the phosphinyl group enhances the compound’s stability and activity. These interactions lead to the disruption of cellular processes in target organisms .
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated pyrimidines and phosphinylated aromatic compounds. Examples are:
- 2,5-Dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine
- 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3-methylphenyl]-4-pyrimidinamine .
Uniqueness
What sets 2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorinated pyrimidine and dimethylphosphinyl groups enhances its reactivity and stability, making it a valuable compound for various applications .
特性
分子式 |
C14H16Cl2N3OP |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
2,5-dichloro-N-(2-dimethylphosphoryl-3,4-dimethylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H16Cl2N3OP/c1-8-5-6-11(12(9(8)2)21(3,4)20)18-13-10(15)7-17-14(16)19-13/h5-7H,1-4H3,(H,17,18,19) |
InChIキー |
MMGVAMAVBRQMPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)NC2=NC(=NC=C2Cl)Cl)P(=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


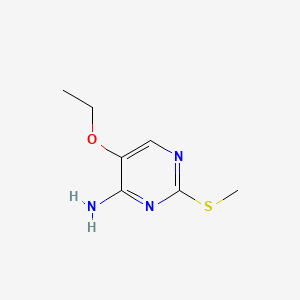
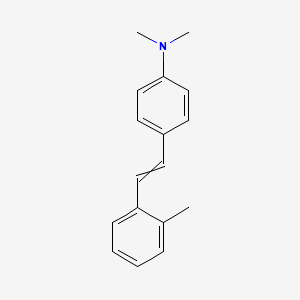

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
